molecular formula C12H15ClFN3O B12217708 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12217708
M. Wt: 271.72 g/mol
InChI Key: GQUJVIGGLXTVMP-UHFFFAOYSA-N
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Description

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-(2-fluoroethyl)pyrazole with formaldehyde and phenol under acidic conditions to form the desired product. The reaction conditions typically involve the use of hydrochloric acid as a catalyst and a solvent such as ethanol or methanol. The reaction is carried out at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on various biological pathways and targets. It can serve as a tool compound to investigate the role of specific enzymes or receptors.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It may be explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride can be compared with other pyrazole derivatives, such as:

    1-(2-Fluoroethyl)pyrazole: A simpler derivative that lacks the phenol and amino groups.

    4-Aminopyrazole: A compound with an amino group at the 4-position of the pyrazole ring.

    Phenylpyrazole: A derivative with a phenyl group attached to the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClFN3O

Molecular Weight

271.72 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H14FN3O.ClH/c13-5-6-16-9-11(8-15-16)14-7-10-3-1-2-4-12(10)17;/h1-4,8-9,14,17H,5-7H2;1H

InChI Key

GQUJVIGGLXTVMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CN(N=C2)CCF)O.Cl

Origin of Product

United States

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